molecular formula C8H9NO2 B062773 2-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 176735-25-4

2-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B062773
CAS No.: 176735-25-4
M. Wt: 151.16 g/mol
InChI Key: GDAOCJYWNRZAER-UHFFFAOYSA-N
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Description

2-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzo[d][1,3]dioxole with ammonia or an amine under suitable conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Another method involves the use of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in dichloromethane at room temperature. This reaction typically requires an inert atmosphere and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and halogenated derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2-Methylbenzo[d][1,3]dioxol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylbenzo[d][1,3]dioxol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzo[d][1,3]dioxol-5-amine: Similar structure but with an N-methyl group.

    2-Methylbenzo[d][1,3]dioxole: Lacks the amine group at the 5-position.

    Benzo[d][1,3]dioxol-5-amine: Lacks the methyl group at the 2-position.

Uniqueness

2-Methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOCJYWNRZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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